molecular formula C6H15KO18P4 B1147511 D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt CAS No. 135269-51-1

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

Cat. No.: B1147511
CAS No.: 135269-51-1
M. Wt: 538.17
InChI Key:
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Scientific Research Applications

Chemistry: In chemistry, D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is used as a research tool to study phosphorylation processes and calcium signaling pathways .

Biology: In biological research, it is utilized to investigate the role of inositol phosphates in cellular signaling and calcium mobilization. It helps in understanding the mechanisms of calcium influx and its regulation .

Medicine: In medical research, the compound is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation. It is also explored for its role in modulating cellular responses to external stimuli .

Industry: While its industrial applications are limited, the compound is used in the development of research tools and reagents for biochemical studies .

Mechanism of Action

    Target of Action

    The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is the enzyme Ins (1,4,5)P3 5-phosphatase . This enzyme plays a crucial role in the inositol signaling pathway, which is involved in various cellular processes, including the regulation of calcium levels.

    Mode of Action

    This compound acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it facilitates the influx of calcium ions by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC .

    Biochemical Pathways

    The compound is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . By inhibiting Ins (1,4,5)P3 5-phosphatase, it affects the inositol signaling pathway and influences the regulation of intracellular calcium levels, which can have downstream effects on various cellular processes.

    Result of Action

    The inhibition of Ins (1,4,5)P3 5-phosphatase by this compound leads to an increase in calcium influx by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC . This can result in various molecular and cellular effects, depending on the specific cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt typically involves the phosphorylation of inositol 1,4,5-trisphosphate. This process can be carried out in a laboratory setting using specific reagents and conditions to achieve the desired phosphorylation .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt primarily undergoes phosphorylation reactions. It can also participate in reactions involving calcium mobilization and inhibition of specific phosphatases .

Common Reagents and Conditions: The phosphorylation process typically requires reagents such as ATP and specific kinases. The reaction conditions include maintaining an appropriate pH and temperature to facilitate the phosphorylation .

Major Products Formed: The primary product formed from these reactions is this compound itself. Additionally, it can lead to the formation of other phosphorylated inositol derivatives under specific conditions .

Comparison with Similar Compounds

Uniqueness: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is unique due to its specific role in inhibiting inositol 1,4,5-trisphosphate 5-phosphatase and facilitating calcium influx. Its ability to modulate calcium signaling pathways distinguishes it from other inositol phosphates .

Properties

IUPAC Name

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWTQSZUMYYND-QAVKKEKOSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8K8O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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